molecular formula C16H23N3O B13326582 9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one

9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one

Katalognummer: B13326582
Molekulargewicht: 273.37 g/mol
InChI-Schlüssel: HUDQBORLQIBBQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one is a synthetic organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage.

Vorbereitungsmethoden

The synthesis of 9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a piperidine derivative.

    Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the spirocyclic core.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Analyse Chemischer Reaktionen

9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can inhibit or modulate the activity of these targets. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one include other spirocyclic compounds with variations in the substituents or ring sizes. Some examples are:

The uniqueness of this compound lies in its specific substituents and the resulting biological activity, making it a valuable compound for research and development in various fields .

Eigenschaften

Molekularformel

C16H23N3O

Molekulargewicht

273.37 g/mol

IUPAC-Name

9-benzyl-10-methyl-1,4,9-triazaspiro[5.5]undecan-5-one

InChI

InChI=1S/C16H23N3O/c1-13-11-16(15(20)17-8-9-18-16)7-10-19(13)12-14-5-3-2-4-6-14/h2-6,13,18H,7-12H2,1H3,(H,17,20)

InChI-Schlüssel

HUDQBORLQIBBQV-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2(CCN1CC3=CC=CC=C3)C(=O)NCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.